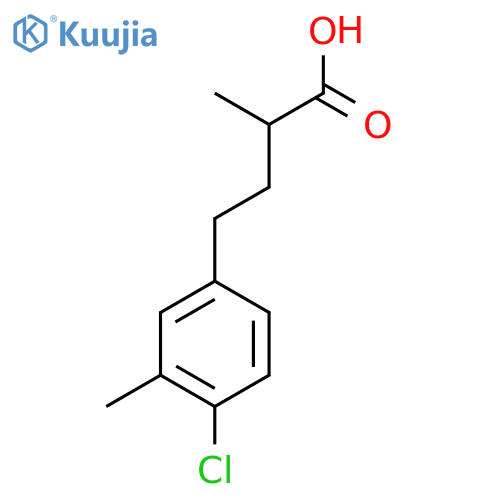Cas no 2171960-52-2 (4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid)

2171960-52-2 structure
商品名:4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid
- 2171960-52-2
- EN300-1282510
-
- インチ: 1S/C12H15ClO2/c1-8(12(14)15)3-4-10-5-6-11(13)9(2)7-10/h5-8H,3-4H2,1-2H3,(H,14,15)
- InChIKey: KVXXSXVXFMUDAG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CCC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 226.0760574g/mol
- どういたいしつりょう: 226.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282510-2500mg |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1282510-10.0g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 10g |
$4052.0 | 2023-06-07 | ||
| Enamine | EN300-1282510-0.25g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 0.25g |
$867.0 | 2023-06-07 | ||
| Enamine | EN300-1282510-0.05g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 0.05g |
$792.0 | 2023-06-07 | ||
| Enamine | EN300-1282510-2.5g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 2.5g |
$1848.0 | 2023-06-07 | ||
| Enamine | EN300-1282510-100mg |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1282510-10000mg |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1282510-0.1g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 0.1g |
$829.0 | 2023-06-07 | ||
| Enamine | EN300-1282510-1.0g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 1g |
$943.0 | 2023-06-07 | ||
| Enamine | EN300-1282510-5.0g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 5g |
$2732.0 | 2023-06-07 |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
2171960-52-2 (4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid) 関連製品
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 624-75-9(Iodoacetonitrile)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
